![molecular formula C13H15ClN4O3S B2757817 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1798466-47-3](/img/structure/B2757817.png)
1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Inhibitory Potential
One significant application of derivatives related to the specified compound is in the development of potent inhibitors. For instance, derivatives have been prepared and evaluated as inhibitors against caspase-3, revealing competitive inhibitory mechanisms with notable potency. This application underscores the compound's potential in therapeutic interventions targeting caspase-3, which plays a crucial role in apoptosis and cancer research (Yang Jiang & Trond Vidar Hansen, 2011).
Antifungal Activity
Another application is found in the synthesis of novel derivatives with potential antifungal activity, particularly against strains of Candida, Geotrichum, Rhodotorula, and Saccharomyces. These compounds have shown greater efficacy than fluconazole in some cases, highlighting their promise in combating fungal infections (Krzysztof Szafrański et al., 2017).
Anticancer Properties
The triazole derivatives have also been explored for their anticancer properties. A specific derivative was found to exhibit notable cytotoxicity against breast cancer cells, lung cancer cells, and prostate cancer cells, compared to the well-known cancer medication doxorubicin. This suggests the compound's derivatives could be potent candidates for novel anticancer drug development (S. Murugavel et al., 2019).
Synthetic Methodologies
Derivatives of this compound have been used in the development of new synthetic methodologies. For example, the preparation of triazoloindoles via tandem copper catalysis illustrates the compound's utility in constructing a range of valuable indole molecules, showcasing its application in organic synthesis and drug discovery processes (Yanpeng Xing et al., 2014).
properties
IUPAC Name |
1-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S/c1-21-13-3-2-11(8-12(13)14)22(19,20)17-6-4-10(9-17)18-7-5-15-16-18/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAVGAFKDDAWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.